A Comprehensive Technical Guide to 1,3-Bis(triphenylsilyl)benzene (CAS: 18920-16-6)
A Comprehensive Technical Guide to 1,3-Bis(triphenylsilyl)benzene (CAS: 18920-16-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(triphenylsilyl)benzene, also known by its synonym UGH-3, is an organosilicon compound with the CAS number 18920-16-6.[1][2][3] Its unique molecular structure, featuring a central benzene ring substituted with two triphenylsilyl groups at the meta positions, imparts a high triplet energy and a deep HOMO level.[1] These characteristics make it a highly effective host material in organic light-emitting diodes (OLEDs), particularly for the fabrication of efficient blue phosphorescent OLEDs (PHOLEDs).[1][4][5] Furthermore, its properties allow it to function as a hole-blocking layer (HBL) in OLED devices and to enhance the performance of thermally activated delayed fluorescence (TADF) OLEDs.[1] While its primary application lies in materials science and electronics, the synthesis of related silyl-substituted aromatic compounds is relevant to the development of novel organic molecules. This guide provides an in-depth overview of the chemical and physical properties, a plausible synthesis protocol, its application in OLED fabrication, and safety information for 1,3-Bis(triphenylsilyl)benzene.
Chemical and Physical Properties
1,3-Bis(triphenylsilyl)benzene is a white crystalline powder.[1] A summary of its key quantitative data is presented in the table below. The discrepancy in reported melting points likely arises from the amorphous nature of the material as used in thin-film applications, where a glass transition temperature (Tg) is more relevant than a sharp melting point. The higher reported melting point may correspond to a crystalline form of the compound.
| Property | Value | Reference |
| CAS Number | 18920-16-6 | [1][2][3] |
| Molecular Formula | C42H34Si2 | [1] |
| Molecular Weight | 594.89 g/mol | [1] |
| Appearance | White powder/crystals | [1] |
| Glass Transition Temp. (Tg) | 46 °C | [1] |
| Melting Point | 345-349 °C | [3][6] |
| Boiling Point (Predicted) | 654.0 ± 51.0 °C | [6] |
| Density (Predicted) | 1.15 g/cm³ | [3][6] |
| HOMO Level | -7.2 eV | [1] |
| LUMO Level | -2.8 eV | [1] |
| Triplet Energy (ET) | 3.1 eV | [1] |
| Thermal Stability (TGA) | >280 °C (0.5% weight loss) | [1] |
| Maximum Absorption (λmax) | 265 nm (in THF) | [1] |
| Maximum Emission (λem) | 418 nm (in THF) | [1] |
Experimental Protocols
Plausible Synthesis of 1,3-Bis(triphenylsilyl)benzene
Step 1: Synthesis of (3-Bromophenyl)triphenylsilane [7]
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Dissolve 20 g (84.77 mmol) of 1,3-dibromobenzene in 500 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add 33.9 mL of a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (84.77 mmol) to the cooled solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
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Stir the reaction mixture at -78 °C for 1 hour.
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In a separate flask, dissolve 29.9 g of triphenylsilyl chloride in 100 mL of anhydrous THF.
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Add the solution of triphenylsilyl chloride to the reaction mixture at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 150 mL).
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Combine the organic layers and wash with distilled water (2 x 100 mL) and brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a 1:10 mixture of methylene chloride and methanol to yield (3-Bromophenyl)triphenylsilane as a white solid.
Step 2: Synthesis of 1,3-Bis(triphenylsilyl)benzene (Proposed)
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Activate 2.5 g (103 mmol) of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Add 50 mL of anhydrous THF to the flask.
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Dissolve 18 g (43 mmol) of (3-Bromophenyl)triphenylsilane (from Step 1) in 100 mL of anhydrous THF and add it to the dropping funnel.
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Add a small portion of the (3-Bromophenyl)triphenylsilane solution to the magnesium turnings to initiate the Grignard reaction, which may require gentle heating.
-
Once the reaction has initiated, add the remaining (3-Bromophenyl)triphenylsilane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, dissolve 12.7 g (43 mmol) of triphenylsilyl chloride in 50 mL of anhydrous THF.
-
Cool the Grignard reagent to 0 °C and slowly add the triphenylsilyl chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 100 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with distilled water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization to yield 1,3-Bis(triphenylsilyl)benzene.
Caption: Plausible two-step synthesis of 1,3-Bis(triphenylsilyl)benzene.
Fabrication of a Blue Phosphorescent OLED using 1,3-Bis(triphenylsilyl)benzene (UGH-3) as the Host Material
The following is a representative experimental protocol for the fabrication of a blue PHOLED device utilizing UGH-3 as the host material, based on common device architectures and fabrication techniques.[10][11][12]
-
Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.
-
The substrates are then dried with a stream of nitrogen gas and treated with UV-ozone for 10 minutes to improve the work function of the ITO and remove any organic residues.
-
-
Deposition of Organic Layers:
-
The cleaned ITO substrates are transferred into a high-vacuum thermal evaporation system with a base pressure of <10^-6 Torr.
-
A hole injection layer (HIL) of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is deposited at a rate of 1-2 Å/s to a thickness of 40 nm.
-
A hole transport layer (HTL) of 1,3-dicarbazolylbenzene (mCP) is deposited at a rate of 1-2 Å/s to a thickness of 7.5 nm.
-
The emissive layer (EML) is co-deposited by evaporating the UGH-3 host material and a blue phosphorescent dopant, such as bis(2-(2,4-difluorophenyl)pyridinato-N,C2')(picolinato)iridium(III) (FIrpic), from separate sources. The deposition rate of UGH-3 is maintained at 2 Å/s, while the dopant deposition rate is adjusted to achieve a doping concentration of 8-12 wt%. The total thickness of the EML is 30 nm.
-
An electron transport layer (ETL) of tris(8-hydroxyquinolinato)aluminum (Alq3) is deposited at a rate of 1-2 Å/s to a thickness of 30 nm.
-
-
Cathode Deposition:
-
A thin electron injection layer (EIL) of lithium fluoride (LiF) is deposited at a rate of 0.1 Å/s to a thickness of 1 nm.
-
An aluminum (Al) cathode is deposited at a rate of 5-10 Å/s to a thickness of 100 nm.
-
-
Encapsulation:
-
The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Caption: Workflow for the fabrication of a blue PHOLED.
Signaling Pathways and Logical Relationships
In the context of 1,3-Bis(triphenylsilyl)benzene's application in OLEDs, a traditional biological "signaling pathway" is not applicable. However, the logical relationship of energy level alignment and charge transport within an OLED device can be visualized. The efficient operation of a PHOLED relies on the proper alignment of the HOMO and LUMO energy levels of the different material layers to facilitate charge injection, transport, and confinement, leading to efficient exciton formation and light emission from the emissive layer.
Caption: Energy level alignment in a blue PHOLED.
Safety Information
1,3-Bis(triphenylsilyl)benzene should be handled with appropriate safety precautions. According to the Safety Data Sheet (SDS), it can cause serious eye irritation.
-
Hazard Statements: H319: Causes serious eye irritation.
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
It is recommended to handle this compound in a well-ventilated area or in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.
Conclusion
1,3-Bis(triphenylsilyl)benzene is a key material in the advancement of OLED technology, particularly for achieving high-efficiency blue phosphorescent emission. Its well-defined chemical and physical properties, including a high triplet energy and deep HOMO level, make it an excellent host and hole-blocking material. While its synthesis involves multi-step organic reactions, the potential for high-performance electronic devices justifies its use in research and development. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists working with or considering the use of 1,3-Bis(triphenylsilyl)benzene in their applications.
References
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- 3. 1,3-Bis(triphenylsilyl)benzene Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. New host material for high-performance blue phosphorescent organic electroluminescent devices. | Sigma-Aldrich [merckmillipore.com]
- 6. 1,3-Bis(triphenylsilyl)benzene CAS#: 18920-16-6 [m.chemicalbook.com]
- 7. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy Chlorotriphenylsilane | 76-86-8 [smolecule.com]
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